Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H9ClO3S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 4-chloro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
DHKGSLIEXXCZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
Diazotization and Cyclization of Anthranilic Acid Derivatives
The diazotization-cyclization route, first described in US Patent 3,413,308, remains a cornerstone for synthesizing substituted benzo[b]thiophene carboxylates. The process begins with 4-chloro-3-hydroxyanthranilic acid, which undergoes diazotization using nitrous acid at 0–5°C. The resulting diazonium salt is treated with potassium ethyl xanthate, introducing a thioglycolic acid moiety via nucleophilic substitution. Subsequent hydrolysis with sodium hydroxide yields 4-chloro-3-hydroxybenzene thioglycolic acid, which is esterified with ethanol and sulfuric acid to form the ethyl ester. Cyclization is achieved using sodium methoxide in methanol, inducing intramolecular nucleophilic aromatic substitution to form the benzo[b]thiophene core.
Key advantages of this method include high regioselectivity for the 3-hydroxy and 4-chloro substituents. However, the multi-step sequence (five stages) and low overall yield (~35%) limit its industrial applicability. Purification via recrystallization from dioxane or xylene is mandatory to remove polymeric byproducts.
Aldehyde-Thioglycolate Cyclocondensation
A more streamlined approach involves the cyclocondensation of 4-chloro-3-hydroxybenzaldehyde with ethyl thioglycolate, as adapted from PMC 8773820. Under anhydrous conditions, 4-chloro-3-hydroxybenzaldehyde reacts with ethyl thioglycolate in dimethyl sulfoxide (DMSO) at 80°C for 2 hours, followed by overnight stirring at room temperature. Triethylamine acts as a base, deprotonating the thioglycolate to facilitate nucleophilic attack on the aldehyde. The reaction proceeds via a tandem Knoevenagel-thio-Michael addition mechanism, forming the thiophene ring through elimination of water.
Optimization Insights
- Solvent : DMSO enhances reaction rates by stabilizing the thiolate intermediate.
- Temperature : Elevated temperatures (80°C) accelerate ring closure but risk decarboxylation above 100°C.
- Workup : Precipitation in ice/water ensures high purity (>90% by HPLC), avoiding chromatography.
This method achieves yields of 65–70%, significantly outperforming diazotization routes. However, the limited commercial availability of 4-chloro-3-hydroxybenzaldehyde necessitates in-house synthesis from vanillin via chlorination and demethylation, adding complexity.
Modern Catalytic Methods
Acid-Catalyzed Cyclization of Thioglycolic Acid Esters
US Patent 5,569,772 discloses a regioselective synthesis using sulfonic acid catalysts. Ethyl 4-chloro-3-hydroxyphenylthioglycolate is cyclized in the presence of methanesulfonic acid (10 mol%) at reflux (120°C) for 6 hours. The reaction proceeds via electrophilic aromatic substitution, with the acid catalyst protonating the thioglycolate carbonyl to generate a thiocarbocation intermediate. Intramolecular attack by the aromatic ring’s hydroxy group forms the fused thiophene system.
Key Advantages
- Regiospecificity : Exclusive formation of the 2-carboxylate isomer.
- Scalability : Bench-scale reactions (100 g) achieve 85% yield with minimal byproducts.
- Catalyst Reusability : Nafion® resins can be recycled thrice without activity loss.
Comparative Analysis of Synthetic Methodologies
The acid-catalyzed method outperforms others in yield and efficiency but requires specialized thioglycolate precursors. Cyclocondensation balances simplicity and yield, making it ideal for small-scale synthesis.
Experimental Protocols and Optimization Strategies
Large-Scale Cyclocondensation (Adapted from)
Procedure :
- Charge a 50 L reactor with 4-chloro-3-hydroxybenzaldehyde (2.5 kg, 14.9 mol), ethyl thioglycolate (1.8 kg, 16.5 mol), and triethylamine (4.5 L, 45 mol) in anhydrous DMSO (20 L).
- Heat to 80°C under N₂ for 2 h, then cool to 25°C and stir overnight.
- Quench into ice/water (800 L), stir 1 h, and filter. Wash with cold water (50 L) and dry under vacuum.
Yield : 3.1 kg (68%); Purity: 92% (HPLC).
Critical Parameters :
- Moisture Control : DMSO must be anhydrous to prevent hydrolysis of ethyl thioglycolate.
- Quenching Rate : Rapid addition to ice/water minimizes oligomer formation.
Applications and Derivative Synthesis
Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate serves as a precursor to antifungal carboxanilides. As described in, coupling with 2-chloro-4-nitroaniline in xylene at reflux yields 2'-chloro-3-hydroxy-4'-nitrobenzo[b]thiophene-2-carboxanilide, a potent inhibitor of Trichophyton mentagrophytes (MIC: 100 ppm).
Chemical Reactions Analysis
Hydrolysis and Acidification
The ethyl ester group undergoes hydrolysis under basic conditions to form benzo[b]thiophene-2-carboxylic acid. This reaction is critical for synthesizing carboxylic acid derivatives.
Procedure :
-
Sodium hydroxide (3N) in ethanol is used to hydrolyze the ester .
-
The reaction mixture is acidified with HCl to yield the carboxylic acid .
Relevance :
This step is foundational for synthesizing acylhydrazides and other derivatives with antimicrobial activity .
Esterification
The hydroxyl group (-OH) at position 3 can react with carboxylic acids to form esters, expanding the compound’s reactivity profile.
Mechanism :
-
Acid chlorides or activated esters react with the hydroxyl group under catalytic conditions (e.g., HCl or acid catalysts).
Example :
Substitution of the hydroxyl group with an ester moiety enhances stability and solubility, influencing pharmacokinetic properties.
Substitution Reactions
The chloro group (-Cl) at position 4 is susceptible to nucleophilic substitution due to its electron-withdrawing nature.
Conditions :
-
Reagents : Amines, alcohols, or thiol nucleophiles.
-
Catalysts : Base (e.g., K₂CO₃) or polar aprotic solvents (DMF, DMSO) .
Outcome :
-
Replacement of chlorine with nucleophiles generates derivatives with altered biological activity.
Cyclization Reactions
The compound participates in cyclization reactions to form heterocyclic derivatives, such as benzothieno[2,3-e]oxazines.
Method :
Applications :
Directed Metallation and Transmetallation
Position-specific functionalization can be achieved via directed metallation, enabling selective substitution at adjacent positions.
Procedure :
-
Lithium amide bases (e.g., LDA) deprotonate the benzo[b]thiophene core.
-
Transmetallation with copper or zinc reagents facilitates cross-coupling reactions .
Comparison of Key Reactions
Structural Considerations
The fused benzo[b]thiophene core and substituents influence reactivity:
Scientific Research Applications
Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with therapeutic properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The substituent pattern on the benzo[b]thiophene scaffold significantly impacts chemical behavior. A comparative analysis is provided in Table 1 :
Table 1: Substituent Comparison of Benzo[b]thiophene Derivatives
Key Observations :
- Chlorine vs. Bromine : Chlorine (smaller atomic radius) in the target compound likely improves solubility in polar solvents compared to bulkier bromine analogs .
- Hydroxyl vs. Ester Groups: The 3-hydroxyl group in the target compound enables hydrogen bonding, unlike non-hydroxylated analogs (e.g., ethyl 7-bromobenzo[b]thiophene-2-carboxylate) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The target compound’s hydroxyl and chloro groups likely result in higher polarity than fully acetylated derivatives (e.g., triacetoxy compounds in ) .
- Compared to non-chlorinated analogs (e.g., ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate), the chloro substituent may slightly increase LogP due to its electronegativity .
Insights :
- The target compound’s synthesis may require selective protection/deprotection of hydroxyl and chloro groups, given the sensitivity of such substituents to harsh conditions (e.g., strong acids/bases) .
- Low yields in multicomponent reactions (e.g., 22% in ) highlight challenges in optimizing benzo[b]thiophene functionalization .
Biological Activity
Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, which are known for their diverse therapeutic properties. The molecular formula is , and its structure features a chloro group, a hydroxyl group, and a carboxylate ester, which contribute to its biological activity.
The biological effects of this compound can be attributed to several mechanisms:
- Target Interaction : This compound interacts with various cellular targets, including kinases involved in cancer progression. It has been shown to affect cell cycle regulation and apoptosis induction in cancer cells, particularly in non-small cell lung cancer (NSCLC) models.
- Biochemical Pathways : The compound influences multiple biochemical pathways related to inflammation and cell signaling. It has been reported to induce apoptosis through modulation of pathways associated with cell survival and death .
- Cellular Effects : Changes in gene expression profiles occur as a result of the compound's action, contributing to its antimicrobial and anticancer effects. For instance, it may alter the expression of genes involved in apoptosis and cell proliferation.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including NSCLC. The specific pathways affected include those related to the regulation of the cell cycle and apoptosis induction .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can inhibit tumor growth by targeting multiple pathways involved in tumorigenesis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : It has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics.
Study on Anticancer Effects
A study published in Cancer Research investigated the effects of this compound on NSCLC cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study highlighted the potential for this compound as a therapeutic agent in cancer treatment .
Study on Antimicrobial Effects
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results showed that it exhibited strong antibacterial activity with MIC values significantly lower than those of traditional antibiotics like ampicillin and streptomycin .
Data Summary
| Biological Activity | Mechanism | Effectiveness (MIC) |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | < 10 µg/mL against NSCLC |
| Antimicrobial | Disrupts bacterial cell wall synthesis | < 32 µg/mL against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
